
3,3'-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is a complex organic compound that features a cyclopentene ring fused with two indole moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) typically involves the following steps:
Formation of the Cyclopentene Ring: The cyclopentene ring can be synthesized through a Diels-Alder reaction involving a diene and a dienophile under controlled temperature and pressure conditions.
Attachment of Indole Moieties: The indole units are introduced via a Friedel-Crafts alkylation reaction, where the cyclopentene ring acts as the electrophile. This step requires a Lewis acid catalyst such as aluminum chloride (AlCl3) and is conducted under anhydrous conditions to prevent hydrolysis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance yield and purity. The use of automated systems for reagent addition and temperature control is also common to maintain consistency and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to yield reduced indole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole rings, where halogens or other substituents can be introduced using reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium, CrO3 in acetic acid.
Reduction: H2 gas with Pd/C catalyst under atmospheric pressure.
Substitution: Halogens in the presence of a Lewis acid catalyst, nitrating agents in sulfuric acid.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Reduced indole derivatives.
Substitution: Halogenated or nitrated indole derivatives.
Applications De Recherche Scientifique
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic solar cells.
Mécanisme D'action
The mechanism of action of 3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to biological effects.
Pathways Involved: It may modulate signaling pathways related to cell growth, apoptosis, or immune response, depending on its specific bioactivity.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(5-chloro-2-methylthiophene): Similar structure but with thiophene rings instead of indole.
3,3’-(Perfluorocyclopent-1-ene-1,2-diyl)bis(2-methylbenzo[b]thiophene): Contains a perfluorinated cyclopentene ring and benzo[b]thiophene units.
Uniqueness
3,3’-(Cyclopent-1-ene-1,2-diyl)bis(1-benzyl-2-methyl-1H-indole) is unique due to its indole moieties, which confer distinct electronic and steric properties. This uniqueness makes it valuable for specific applications in organic electronics and medicinal chemistry.
Propriétés
Numéro CAS |
194802-98-7 |
|---|---|
Formule moléculaire |
C37H34N2 |
Poids moléculaire |
506.7 g/mol |
Nom IUPAC |
1-benzyl-3-[2-(1-benzyl-2-methylindol-3-yl)cyclopenten-1-yl]-2-methylindole |
InChI |
InChI=1S/C37H34N2/c1-26-36(32-18-9-11-22-34(32)38(26)24-28-14-5-3-6-15-28)30-20-13-21-31(30)37-27(2)39(25-29-16-7-4-8-17-29)35-23-12-10-19-33(35)37/h3-12,14-19,22-23H,13,20-21,24-25H2,1-2H3 |
Clé InChI |
QVQBVJRARGJAOD-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C2=CC=CC=C2N1CC3=CC=CC=C3)C4=C(CCC4)C5=C(N(C6=CC=CC=C65)CC7=CC=CC=C7)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


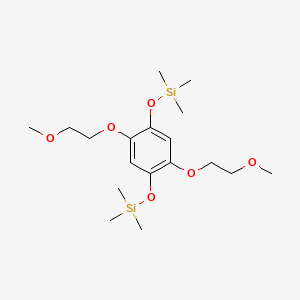
![N-[4-[2-Amino-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]-N-(3-methoxybenzyl)amine](/img/structure/B12570436.png)
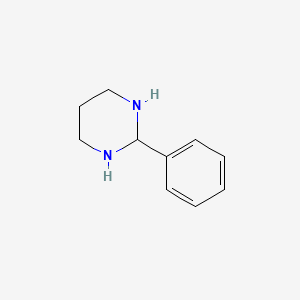
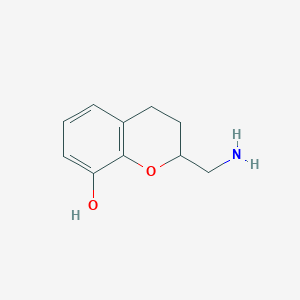
![2-{[(5,6-Dihydronaphthalen-2-yl)oxy]methyl}naphthalene](/img/structure/B12570461.png)
![2-({[6-(Octyloxy)naphthalen-2-YL]oxy}methyl)oxirane](/img/structure/B12570462.png)


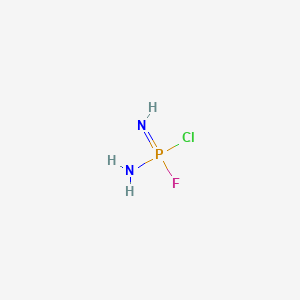
![6-[4-(Diethylamino)phenyl]-3,4-diphenyl-2H-pyran-2-one](/img/structure/B12570502.png)
![6H-1,2-Oxazin-6-one, 4-[bromo(2-chlorophenyl)methyl]-3-methyl-](/img/structure/B12570515.png)
![2-[(4S,5R)-8-chloro-7-methoxy-3-methyl-5-phenyl-1,2,4,5-tetrahydro-3-benzazepin-4-yl]ethanol](/img/structure/B12570526.png)
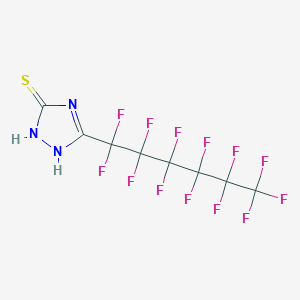
![methyl 2-amino-7-methyl-4-(4-nitrophenyl)-5-oxo-6-(2-phenylethyl)-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B12570534.png)
